molecular formula C22H15F2N3O3 B10962286 N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B10962286
M. Wt: 407.4 g/mol
InChI Key: MSTFNYZIIRCCJV-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts like palladium.

  • Formation of the Phenoxyacetamide Moiety: : This step involves the reaction of a phenol derivative with chloroacetic acid or its ester, followed by amidation with an amine.

  • Final Coupling: : The final step is the coupling of the difluorophenyl group with the previously synthesized intermediate, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Bases: K₂CO₃, sodium hydroxide (NaOH)

    Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their activity or altering their function. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide
  • N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide

Uniqueness

Compared to similar compounds, N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may exhibit unique properties due to the presence of the oxadiazole ring, which can influence its reactivity and biological activity. The difluorophenyl group also contributes to its distinct chemical behavior, potentially enhancing its stability and interaction with biological targets.

Properties

Molecular Formula

C22H15F2N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H15F2N3O3/c23-16-10-17(24)12-18(11-16)25-20(28)13-29-19-8-6-15(7-9-19)22-26-21(27-30-22)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28)

InChI Key

MSTFNYZIIRCCJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC(=C4)F)F

Origin of Product

United States

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